molecular formula C13H14N4O4 B2896951 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034579-88-7

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2896951
CAS No.: 2034579-88-7
M. Wt: 290.279
InChI Key: OHFXUSQWCCZUTL-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a pyrazine derivative featuring a methoxy group at the 2-position and a pyrrolidin-3-yloxy substituent at the 6-position, further modified by a 1,2-oxazole-5-carbonyl moiety. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity [6].

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-19-11-6-14-7-12(16-11)20-9-3-5-17(8-9)13(18)10-2-4-15-21-10/h2,4,6-7,9H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFXUSQWCCZUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The oxazole-pyrrolidine moiety can be synthesized separately and then attached to the pyrazine ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyrazine carboxaldehyde, while reduction of the oxazole ring can produce a dihydro-oxazole derivative.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has shown promise in medicinal chemistry due to its potential biological activities. The oxazole-pyrrolidine moiety may interact with specific enzymes or receptors, modulating their activity and offering therapeutic benefits. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anticancer properties.

Drug Development

The compound serves as a valuable building block in drug development. Its ability to modify biological pathways makes it a candidate for synthesizing novel pharmaceuticals targeting various diseases. The presence of functional groups such as methoxy enhances solubility and bioavailability, critical factors in drug efficacy.

Materials Science

In materials science, 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can be utilized in the development of new materials with specific properties. The compound's unique structure allows for potential applications in creating polymers or coatings with enhanced durability and chemical resistance.

Case Studies

Several studies have explored the applications of similar compounds in medicinal chemistry:

Case Study 1: Anticancer Activity

A related compound demonstrated significant anticancer activity in vitro against various cancer cell lines. The mechanism involved apoptosis induction through interaction with specific cellular pathways. This suggests that 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine may also possess similar anticancer properties.

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory effects of compounds containing oxazole derivatives. These compounds inhibited pro-inflammatory cytokines' production, indicating that 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine could be explored for treating inflammatory diseases.

Synthesis Overview

The synthesis of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves several key steps:

StepDescription
1Formation of the pyrazine ring through cyclization reactions.
2Introduction of the methoxy group via nucleophilic substitution.
3Synthesis of the oxazole-pyrrolidine moiety through condensation reactions.
4Coupling of the pyrazine core with the oxazole-pyrrolidine moiety to form the final product.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The oxazole-pyrrolidine moiety can bind to enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine with analogous pyrazine derivatives, focusing on structural features, synthesis routes, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents at Pyrazine Positions Heterocyclic Moieties Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2-OCH₃, 6-pyrrolidinyl-oxazole Pyrazine, Pyrrolidine, Oxazole Methoxy, Carbonyl, Ether ~378.38*
2-Methoxy-5-(1-methylethyl)pyrazine 2-OCH₃, 5-isopropyl Pyrazine Methoxy, Alkyl 166.21 [14]
3-Methoxy-5-isopropyl-2-isobutylpyrazine 3-OCH₃, 5-isopropyl, 2-isobutyl Pyrazine Methoxy, Alkyl 208.30 [16]
2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine 2-piperidinyl-sulfonylpyrazole Pyrazine, Piperidine, Pyrazole Sulfonamide, Ether 324.11 [10]
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine N/A (polycyclic) Pyrrolidine, Thiazole, Pyrimidine Methoxy, Aryl ~585.72 [1]

*Calculated based on formula C₁₆H₁₈N₄O₄.

Structural and Electronic Differences

The oxazole moiety (5-membered aromatic ring with O and N) contrasts with sulfonamide-linked pyrazoles in compounds like 2-((1-((3-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine [10], which may alter electron distribution and bioavailability.

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis involving:
    (i) Functionalization of pyrazine with a pyrrolidinyl-oxy group via nucleophilic substitution.
    (ii) Oxazole-5-carbonyl coupling to pyrrolidine, analogous to sulfonamide formations in [10].
  • Simpler derivatives (e.g., 2-methoxy-5-isopropylpyrazine) are synthesized via direct alkylation or condensation reactions [14], while sulfonamide derivatives use nucleophilic substitutions with sulfonyl chlorides [10].

Physicochemical Properties

  • Lipophilicity (logP) :

    • The oxazole-pyrrolidine group in the target compound may increase hydrophilicity compared to alkyl-substituted pyrazines (e.g., logP = 2.81 for 3-methoxy-5-isopropyl-2-isobutylpyrazine [16]).
    • Sulfonamide derivatives (e.g., compound 8 [10]) exhibit moderate logP values (~3.5), balancing solubility and membrane permeability.
  • Molecular Weight and Bioavailability :

    • The target compound’s higher molecular weight (~378 vs. ~166–324 for others) may impact oral bioavailability, necessitating formulation optimization.

Biological Activity

2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a pyrazine ring with a methoxy group and an oxazole-pyrrolidine moiety, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is C13H14N4O4C_{13}H_{14}N_{4}O_{4}, with a molecular weight of 290.279 g/mol. Its structure allows for diverse chemical reactions and potential modifications aimed at enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. The oxazole-pyrrolidine moiety is likely responsible for binding to these targets, thereby modulating their activity. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activities

Research findings indicate that compounds similar to 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related pyrazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, indicating potential synergistic effects in treatment protocols .
  • Antifungal Activity : Some pyrazole derivatives have been reported to possess notable antifungal properties. For example, certain synthesized derivatives exhibited significant antifungal activity against various phytopathogenic fungi, highlighting the potential of pyrazole compounds in agricultural applications .
  • Antimalarial Activity : Analogues of pyrazole have been evaluated for their antimalarial properties against resistant strains of Plasmodium falciparum. Compounds showed substantial in vitro activity, suggesting that modifications to the pyrazole structure could lead to effective antimalarial agents .

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis, particularly when used in combination with established chemotherapeutics like doxorubicin. This highlights the importance of structural modifications in enhancing therapeutic outcomes against resistant cancer types.

Case Study 2: Antifungal Screening

In another study, a series of pyrazole carboxamide derivatives were synthesized and tested against common fungal pathogens. The most active compound exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming standard antifungal treatments. This suggests that further development of pyrazole-based compounds could lead to new antifungal therapies.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activities of pyrazole derivatives:

Activity Compound Type Target/Organism EC50/IC50 Value Reference
AntitumorPyrazole DerivativeMCF-7 and MDA-MB-231 cellsSynergistic with Doxorubicin
AntifungalPyrazole CarboxamideRhizoctonia solani0.37 µg/mL
AntimalarialPyrazole AnalogPlasmodium falciparumSignificant activity

Q & A

Q. What are the key synthetic strategies for synthesizing 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?

The synthesis typically involves multi-step reactions, including:

  • Pyrazine Core Formation : Condensation of diamines with diketones under acidic or microwave-assisted conditions to form the pyrazine backbone .
  • Functionalization : Introduction of the oxazole-pyrrolidine moiety via nucleophilic substitution or coupling reactions, often using reagents like DMF or dichloromethane under reflux .
  • Final Assembly : Microwave-assisted synthesis or traditional heating to improve yields, with purification via column chromatography . Key intermediates are monitored using HPLC and NMR to ensure purity (>95%) .

Q. How is the compound structurally characterized in academic research?

Advanced techniques include:

  • X-ray Crystallography : SHELX software for refining crystal structures, particularly for resolving challenges in small-molecule crystallography (e.g., twinning or low-resolution data) .
  • Spectroscopic Methods : 1^1H/13^{13}C NMR for confirming substituent positions and stereochemistry; HRMS for molecular weight validation .
  • HPLC-PDA : Purity assessment and quantification of synthetic batches .

Advanced Research Questions

Q. What methodological approaches optimize reaction yields during synthesis?

Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Reflux conditions for slow reactions vs. microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) to accelerate kinetics .
  • Catalyst Selection : Palladium catalysts for coupling reactions, with yields improved by 15–20% compared to copper-based systems .

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Contradictions (e.g., disordered atoms or non-uniform thermal parameters) are resolved by:

  • Multi-Software Validation : Cross-checking SHELXL-refined structures with ORTEP-III for graphical validation of bond lengths/angles .
  • Spectroscopic Cross-Correlation : Aligning NMR-derived torsion angles with crystallographic data to resolve ambiguities .
  • High-Resolution Data : Prioritizing synchrotron-derived datasets (≤0.8 Å resolution) to reduce model bias .

Q. What strategies assess the compound's biological activity in preclinical studies?

Key methodologies include:

  • Kinase Inhibition Assays : Screening against Checkpoint Kinase 1 (Chk1) via fluorescence polarization, with IC50_{50} values compared to reference inhibitors (e.g., AZD7762) .
  • Cytotoxicity Profiling : In vitro testing on cancer cell lines (e.g., HCT-116, HeLa) using MTT assays, with EC50_{50} values normalized to controls .
  • Metabolic Stability : Liver microsome studies to evaluate cytochrome P450 interactions and half-life .

Q. How do structural modifications influence pharmacological properties?

Structure-Activity Relationship (SAR) studies reveal:

  • Oxazole vs. Thiadiazole : Substituting the oxazole ring with thiadiazole (e.g., in 3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile) reduces Chk1 inhibition by 40% but improves solubility .
  • Pyrrolidine Substitutions : Replacing the pyrrolidine carbonyl with sulfonyl groups (e.g., ethylsulfonyl) enhances blood-brain barrier permeability in rodent models .
  • Methoxy Position : Shifting the methoxy group from pyrazine-C2 to C3 decreases metabolic clearance by 25% in microsome assays .

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